molecular formula C16H19N5O B2621076 2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol CAS No. 1170922-74-3

2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol

Cat. No. B2621076
CAS RN: 1170922-74-3
M. Wt: 297.362
InChI Key: MEHWBNAIAQPZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.


Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For example, one common method for the synthesis of pyrido[2,3-d]pyrimidin-5-ones involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .


Chemical Reactions Analysis

Pyrimidines and their derivatives have been synthesized by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .

Future Directions

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . This suggests that there is ongoing interest in the development and study of pyridopyrimidine derivatives, which could potentially include “2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol”.

properties

IUPAC Name

2-[[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-3-12(9-22)20-15-13-8-19-21(16(13)18-10-17-15)14-7-5-4-6-11(14)2/h4-8,10,12,22H,3,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHWBNAIAQPZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol

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